![molecular formula C7H5N3O B1611137 Pyrido[3,4-D]pyridazin-4(3H)-one CAS No. 40511-70-4](/img/structure/B1611137.png)

Pyrido[3,4-D]pyridazin-4(3H)-one

Vue d'ensemble

Description

Pyrido[3,4-D]pyridazin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it attractive for use in pharmaceuticals, materials science, and other areas of research. In

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Pyrido[3,4-D]pyridazin-4(3H)-one derivatives have been extensively studied for their antimicrobial properties. For instance, Akçay et al. (2018) synthesized new derivatives and found them effective against various antimycobacterial strains. These compounds, however, showed no significant effect against Gram-positive, Gram-negative bacteria, and fungi (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018). Additionally, Geffken et al. (2011) designed derivatives that showed activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans (Geffken, Soliman, Soliman, Abdel-Khalek, & Issa, 2011).

Synthetic Pathways and Structural Studies

The compound's synthetic pathways are of significant interest. Price et al. (2022) reviewed the literature on synthetic pathways towards this compound, highlighting its rarity and promise in medicinal chemistry (Price, Emery, & Dehaen, 2022). Wójcicka et al. (2022) synthesized derivatives and analyzed their structures using various spectroscopic techniques, contributing to the understanding of their molecular geometries and potential biological activities (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).

Anticonvulsant Activities

Research by Dong et al. (2015) on 6-substituted-pyrido[3,2-d]pyridazine derivatives indicated significant anticonvulsant activity, surpassing some marketed drugs in terms of safety and efficacy (Dong, Liu, Wei, & Quan, 2015).

Exploration of Chemical Space

The compound also plays a role in exploring new chemical spaces. Thorimbert et al. (2018) discussed the synthesis of various heterocyclic compounds, including this compound, to expand chemical diversity, which is crucial for future medicinal and material science applications (Thorimbert, Botuha, & Passador, 2018).

Mécanisme D'action

Target of Action

The primary target of Pyrido[3,4-D]pyridazin-4(3H)-one is the human chemokine receptor CXCR2 . This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .

Mode of Action

This compound interacts with its target, the CXCR2 receptor, by antagonizing its function . The compound’s interaction with CXCR2 inhibits the receptor’s activity, thereby reducing the inflammatory response associated with the diseases mentioned above .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and immune response . By antagonizing the CXCR2 receptor, this compound disrupts the signaling pathways that lead to the recruitment of immune cells to sites of inflammation . This results in a reduction of the inflammatory response and the symptoms associated with it .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response . By inhibiting the activity of the CXCR2 receptor, this compound prevents the recruitment of immune cells to sites of inflammation, thereby reducing the inflammatory response .

Propriétés

IUPAC Name |

3H-pyrido[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQTYJJTLHAINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495603 | |

| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40511-70-4 | |

| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

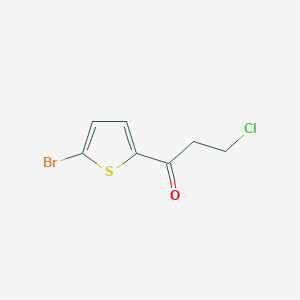

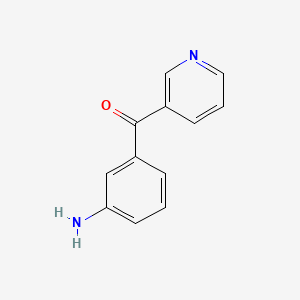

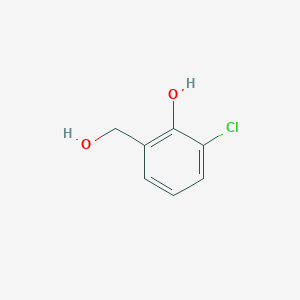

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)